4-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]Piperidine

Catalog No.
S12910876
CAS No.
M.F
C13H14N4O3
M. Wt
274.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]Piperidi...

Product Name

4-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]Piperidine

IUPAC Name

3-(4-nitrophenyl)-5-piperidin-4-yl-1,2,4-oxadiazole

Molecular Formula

C13H14N4O3

Molecular Weight

274.28 g/mol

InChI

InChI=1S/C13H14N4O3/c18-17(19)11-3-1-9(2-4-11)12-15-13(20-16-12)10-5-7-14-8-6-10/h1-4,10,14H,5-8H2

InChI Key

ZBTFYLGZBJLLSR-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-]

4-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]piperidine is a heterocyclic compound characterized by the presence of a piperidine ring and a 1,2,4-oxadiazole moiety substituted with a 4-nitrophenyl group. This structural arrangement contributes to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The compound is notable for its unique combination of functional groups that may impart distinct chemical and biological properties, making it a subject of interest in drug discovery and development.

Due to the reactive sites present in its structure:

  • Oxidation: The nitrophenyl group can undergo oxidation to form various derivatives.
  • Reduction: The oxadiazole ring may be reduced under specific conditions, leading to different derivatives.
  • Substitution Reactions: The piperidine nitrogen can engage in nucleophilic substitution reactions with alkyl halides or acyl chlorides under basic conditions.

Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. The products formed from these reactions can vary widely, including sulfoxides and substituted piperidine derivatives.

Research indicates that compounds containing the oxadiazole moiety often exhibit significant biological activities. For 4-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]piperidine, potential biological activities include:

  • Antimicrobial Activity: Similar compounds have shown effectiveness against various microbial strains.
  • Anticancer Properties: Some studies suggest that oxadiazole derivatives can inhibit cancer cell proliferation.
  • Anti-inflammatory Effects: The compound may modulate inflammatory pathways, potentially serving as an anti-inflammatory agent .

Several methods exist for synthesizing 1,2,4-oxadiazole derivatives, including:

  • Cyclization of Amidoximes: This method involves the reaction of amidoximes with carboxylic acids or their derivatives under acidic conditions to form oxadiazoles.
  • 1,3-Dipolar Cycloaddition: This approach utilizes nitrile oxides and nitriles to synthesize oxadiazoles under mild conditions.
  • Microwave-Assisted Synthesis: Recent advancements have introduced microwave-assisted techniques that enhance yields and reduce reaction times compared to traditional methods .

The synthesis of 4-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]piperidine specifically may involve the cyclization of appropriate hydrazones or amidoximes with piperidine derivatives.

The unique properties of 4-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]piperidine make it suitable for various applications:

  • Drug Development: Its potential as an antimicrobial and anticancer agent positions it well for further pharmaceutical exploration.
  • Material Science: The compound may serve as a precursor in the synthesis of novel materials with specific properties.
  • Agrochemicals: Its bioactivity could be harnessed in developing new agrochemical products .

Interaction studies are crucial for understanding the biological mechanisms through which 4-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]piperidine exerts its effects. Preliminary research suggests that this compound can interact with specific enzymes or receptors involved in inflammatory pathways or cancer progression. Such interactions may lead to modulation of cellular responses, contributing to its potential therapeutic effects .

Several compounds share structural similarities with 4-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]piperidine. Here are some notable examples:

Compound NameStructureUnique Features
4-(3-thienyl)-1,2,4-oxadiazol-5-ylpiperidineStructureContains a thienyl group instead of a nitrophenyl group
PiperineStructureNatural alkaloid with diverse biological activities
1,3-diphenyl-1,2,4-oxadiazoleStructureKnown for antimicrobial and anticancer properties

Uniqueness

The uniqueness of 4-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]piperidine lies in its specific combination of a nitrophenyl substituent and an oxadiazole ring attached to a piperidine moiety. This structural configuration not only enhances its reactivity but also potentially increases its bioactivity compared to other similar compounds. Its dual functionality as both a pharmaceutical candidate and a building block for further chemical synthesis underscores its significance in research and development .

4-[3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-yl]piperidine features a tripartite molecular architecture:

  • Piperidine moiety: A six-membered saturated nitrogen heterocycle contributing basicity and conformational flexibility
  • 1,2,4-Oxadiazole core: A five-membered aromatic ring containing two nitrogen atoms and one oxygen atom
  • 4-Nitrophenyl substituent: An electron-deficient aromatic system with strong dipole characteristics

Table 1: Key Physicochemical Properties

PropertyValueMethod/Source
Molecular formula$$ \text{C}{13}\text{H}{14}\text{N}4\text{O}3 $$Calculated from structure
Molecular weight298.28 g/molMass spectrometry
LogP1.82 ± 0.15Chromatographic determination
Polar surface area50.95 ŲComputational modeling
Aqueous solubility0.12 mg/mL (25°C)Shake-flask method

The nitro group at the phenyl para-position creates strong electron-withdrawing effects ($$ \sigma_{\text{meta}} = 1.49 $$), significantly influencing the compound's electronic distribution. X-ray crystallography of analogous structures reveals nearly planar geometry between the oxadiazole and phenyl rings (dihedral angle < 10°), with the piperidine adopting a chair conformation.

Historical Development in Heterocyclic Chemistry

The synthetic exploration of 1,2,4-oxadiazoles began in the early 20th century, but their pharmaceutical potential became apparent through three key developments:

  • Bioisosteric replacement strategies (1980s): Systematic replacement of labile ester groups with 1,2,4-oxadiazoles improved metabolic stability while maintaining target affinity.
  • Combinatorial chemistry advances (1990s): Solid-phase synthesis enabled rapid generation of oxadiazole libraries, facilitating structure-activity relationship studies.
  • Nitroaromatic pharmacophore optimization (2010s): Incorporation of nitrophenyl groups enhanced interactions with enzymatic redox centers, as demonstrated in acetylcholinesterase inhibitors.

The specific integration of piperidine emerged from fragment-based drug design, capitalizing on the ring's ability to modulate blood-brain barrier permeability and engage cationic binding pockets.

Significance in Medicinal Chemistry and Drug Discovery

Four factors establish this compound's pharmacological relevance:

  • Dual hydrogen-bonding capacity: The oxadiazole's N-O-N motif serves as both hydrogen bond acceptor and donor.
  • Enhanced metabolic stability: Compared to ester analogs, the oxadiazole ring demonstrates 3-fold greater resistance to hepatic microsomal hydrolysis.
  • Target versatility: Structural analogs show activity against >15 enzyme classes, including kinases, deacetylases, and neurotransmitter receptors.
  • Tunable electronic profile: The nitro group's redox activity enables pro-drug strategies through in vivo reduction to amine derivatives.

Table 2: Comparative Analysis of 1,2,4-Oxadiazole Derivatives

CompoundTargetIC₅₀ (μM)Selectivity Index
Parent oxadiazoleAcetylcholinesterase92.41.0
4-Nitrophenyl analogAcetylcholinesterase2.7633.5
Piperidine derivativeSirtuin 21.1481.0

Data adapted from studies on structurally related compounds.

The piperidine moiety's contribution to target engagement was quantified in a 2024 study comparing inhibition constants ($$ K_i $$) against carbonic anhydrase isoforms. The 4-nitrophenyl-piperidine combination showed 18-fold greater selectivity for CA-IX over CA-II compared to non-piperidine analogs. This selectivity profile aligns with the compound's potential application in hypoxia-targeted therapies.

XLogP3

1.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

274.10659032 g/mol

Monoisotopic Mass

274.10659032 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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